5-[(4-bromophenoxy)methyl]-1-(4-bromophenyl)-1H-tetrazole
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Overview
Description
5-[(4-bromophenoxy)methyl]-1-(4-bromophenyl)-1H-tetrazole is a synthetic organic compound characterized by the presence of bromine atoms and a tetrazole ring
Preparation Methods
The synthesis of 5-[(4-bromophenoxy)methyl]-1-(4-bromophenyl)-1H-tetrazole typically involves the reaction of 4-bromophenol with formaldehyde to form 4-bromophenoxymethyl alcohol. This intermediate is then reacted with 4-bromobenzyl chloride in the presence of a base to yield the desired tetrazole compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-[(4-bromophenoxy)methyl]-1-(4-bromophenyl)-1H-tetrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[(4-bromophenoxy)methyl]-1-(4-bromophenyl)-1H-tetrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(4-bromophenoxy)methyl]-1-(4-bromophenyl)-1H-tetrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 5-[(4-bromophenoxy)methyl]-1-(4-bromophenyl)-1H-tetrazole include other brominated tetrazoles and phenyl derivatives. These compounds share structural similarities but may differ in their chemical properties and biological activities. For example, 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is another brominated compound with potential biological applications . The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C14H10Br2N4O |
---|---|
Molecular Weight |
410.06 g/mol |
IUPAC Name |
5-[(4-bromophenoxy)methyl]-1-(4-bromophenyl)tetrazole |
InChI |
InChI=1S/C14H10Br2N4O/c15-10-1-5-12(6-2-10)20-14(17-18-19-20)9-21-13-7-3-11(16)4-8-13/h1-8H,9H2 |
InChI Key |
WJTVWLRFMOZWQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)COC3=CC=C(C=C3)Br)Br |
Origin of Product |
United States |
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